molecular formula C10H8ClFN2O2S B11789736 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11789736
M. Wt: 274.70 g/mol
InChI Key: MOOTVIDGHISPDI-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzene, is reacted with the pyrazole intermediate.

    Addition of the methylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the substituents.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified pyrazole derivatives.

    Substitution: Various substituted phenyl-pyrazole compounds.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring, along with a methylsulfonyl group, makes it distinct from other similar compounds.

Properties

Molecular Formula

C10H8ClFN2O2S

Molecular Weight

274.70 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H8ClFN2O2S/c1-17(15,16)10-6(5-13-14-10)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14)

InChI Key

MOOTVIDGHISPDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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